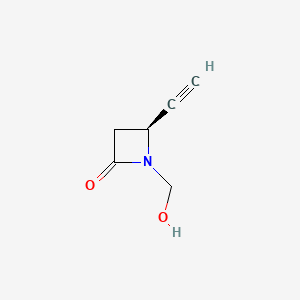
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, a hydroxymethyl group, and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through an alkynylation reaction, using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (4S)-4-ethynyl-1-(carboxymethyl)azetidin-2-one.
Reduction: Formation of (4S)-4-ethyl-1-(hydroxymethyl)azetidin-2-one.
Substitution: Formation of various substituted azetidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one depends on its specific application. In the context of its potential antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The ethynyl group may enhance its binding affinity and specificity for these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-(hydroxymethyl)azetidin-2-one: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
(4S)-isobutyl-(3S)-methyldihydrofuran-2-one: Contains a different ring structure and functional groups, leading to distinct properties and applications.
Uniqueness
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is unique due to the presence of both the ethynyl and hydroxymethyl groups on the azetidinone ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-2-5-3-6(9)7(5)4-8/h1,5,8H,3-4H2/t5-/m1/s1 |
InChI-Schlüssel |
UIFHWKAPUHEDFO-RXMQYKEDSA-N |
Isomerische SMILES |
C#C[C@@H]1CC(=O)N1CO |
Kanonische SMILES |
C#CC1CC(=O)N1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


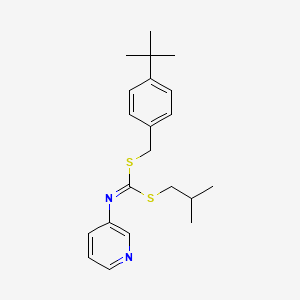
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)

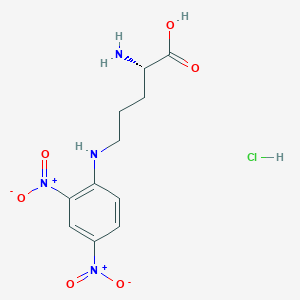

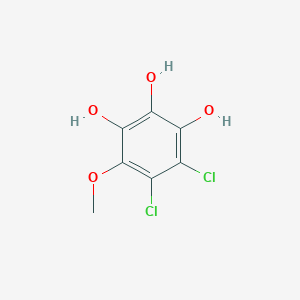
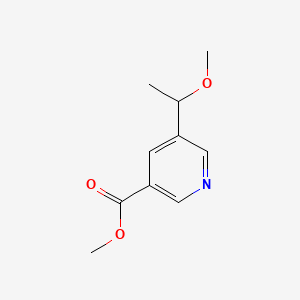
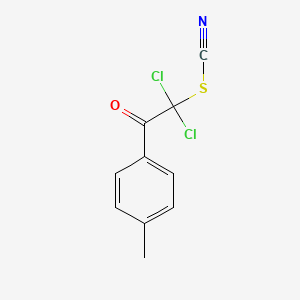
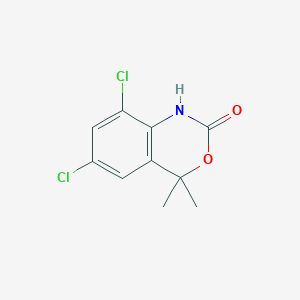
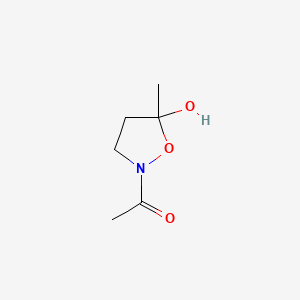
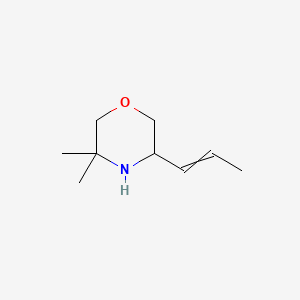
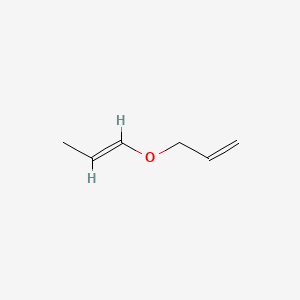

![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
